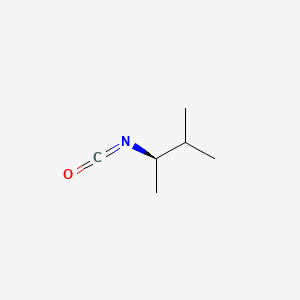

(R)-(-)-3-Methyl-2-butyl isocyanate

Description

Significance of Enantiomerically Pure Compounds in Chemical Sciences

In chemistry, a molecule that is non-superimposable on its mirror image is termed chiral. york.ac.uk These two mirror-image forms are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral entities—such as biological receptors—can differ dramatically. This distinction is critically important in pharmacology, where one enantiomer of a drug may exhibit therapeutic benefits while the other could be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds, which consist of a single enantiomer, is of paramount importance for developing safe and effective pharmaceuticals.

Overview of Chiral Reagents and Auxiliaries in Asymmetric Synthesis

Chemists employ several strategies to achieve stereocontrol in reactions, primarily through the use of chiral reagents and chiral auxiliaries. uwindsor.cayork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recycled. york.ac.uk In contrast, a chiral reagent is an enantiomerically pure compound that reacts with a substrate to create a new chiral center, without being incorporated into the final product's backbone. york.ac.uk These methods are foundational to asymmetric synthesis, allowing for the selective production of one stereoisomer over another. uwindsor.ca

The Isocyanate Functional Group in Stereoselective Transformations

The isocyanate functional group, characterized by the formula R−N=C=O, is a highly reactive electrophile. wikipedia.org This reactivity makes it a valuable participant in stereoselective transformations. Isocyanates readily react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively. wikipedia.org When the isocyanate itself is chiral, its reaction with another molecule can generate a diastereomeric product, a process crucial for creating complex molecules with multiple stereocenters. This reactivity has been harnessed in various applications, from determining the enantiomeric purity of alcohols and amines to synthesizing advanced, stereoregular polymers. researchgate.netrsc.orgnih.gov

Positional Significance of (R)-(-)-3-Methyl-2-butyl Isocyanate within Chiral Chemistry

This compound is a simple yet significant chiral building block. Its defined stereochemistry at the secondary butyl group, combined with the reactivity of the isocyanate moiety, makes it a valuable reagent for introducing a specific chiral fragment into a new molecule.

The utility of isocyanates in organic synthesis has been recognized for many decades, with initial applications focusing on their general reactivity. wikipedia.org The specific use of chiral alkyl isocyanates in stereoselective applications gained traction more recently. Early research explored the reactions of various alkyl isocyanates, such as their use as active-site inhibitors for enzymes like chymotrypsin (B1334515) and elastase. nih.gov A significant development in the historical context was the emergence of chiral isocyanates as chiral derivatizing agents (CDAs). For instance, in the 1990s, homochiral isocyanates derived from natural products like camphor (B46023) were developed to react with chiral alcohols and amines. researchgate.netmurdoch.edu.au The resulting diastereomeric ureas or carbamates could then be analyzed, typically by NMR spectroscopy or chromatography, to determine the enantiomeric purity of the original alcohol or amine. researchgate.netnih.gov These foundational studies established chiral alkyl isocyanates as important tools in stereochemical analysis.

The academic relevance of chiral butyl isocyanate derivatives, including this compound, remains high, driven by their application in both materials science and synthetic chemistry. A prominent area of current research is the synthesis of chiral polymers. The asymmetric copolymerization of epoxides with isocyanates, for example, can produce optically active polyurethanes with highly regular structures and tailored physical properties. nih.govresearchgate.net Furthermore, the incorporation of chiral end-groups, which can be introduced using a chiral isocyanate, has been shown to significantly influence the self-assembly and properties of supramolecular polyurethanes. rsc.org

Chiral isocyanates continue to be essential as derivatizing agents for the enantiodiscrimination of racemic compounds using NMR spectroscopy and liquid chromatography. nih.govacs.org The synthesis of unsymmetrical ureas, which are important motifs in many biologically active compounds, is another key application. Modern synthetic methods allow for the efficient coupling of isocyanates with a wide array of amines to generate diverse libraries of urea (B33335) derivatives. organic-chemistry.orgacs.orgacs.org Simple, enantiopure reagents like this compound are valuable for these applications, providing a straightforward way to introduce a chiral, sterically defined group into a target molecule.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 745783-84-0 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Canonical SMILES | CC(C)C(C)N=C=O |

| InChI Key | UCSWKSXDJYECKQ-ZCFIWIBFSA-N |

| Synonyms | (2R)-2-isocyanato-3-methylbutane |

| Data sourced from Guidechem and PubChem. guidechem.comuni.lu |

Table 2: Applications of Chiral Isocyanates in Stereoselective Reactions

| Application Area | Reaction Type | Purpose |

| Stereochemical Analysis | Derivatization | Formation of diastereomers with chiral alcohols or amines for enantiomeric excess (ee) determination by NMR or HPLC. researchgate.netnih.govacs.org |

| Polymer Chemistry | Asymmetric Copolymerization | Synthesis of optically active, stereoregular polyurethanes by reacting with monomers like epoxides. nih.govresearchgate.net |

| Supramolecular Chemistry | End-capping Agent | Introduction of chiral moieties to influence the self-assembly and physical properties of supramolecular polymers. rsc.org |

| Organic Synthesis | Synthesis of Chiral Ureas | Reaction with primary or secondary amines to produce enantiomerically enriched, unsymmetrical urea derivatives. organic-chemistry.orgacs.org |

| This table summarizes general applications for chiral isocyanates as a class of compounds. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-isocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSWKSXDJYECKQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426976 | |

| Record name | (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-84-0 | |

| Record name | (2R)-2-Isocyanato-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 3 Methyl 2 Butyl Isocyanate

Fundamental Principles of Isocyanate Preparation

The synthesis of isocyanates can be broadly categorized into phosgenation-based routes and non-phosgene alternatives. The choice of method often depends on the scale of the reaction, the required purity of the product, and the sensitivity of the starting materials to the reaction conditions.

Phosgenation-Based Synthetic Routes

The most established industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). sabtechmachine.com This process is highly efficient and broadly applicable. For the synthesis of (R)-(-)-3-Methyl-2-butyl isocyanate, the corresponding chiral amine, (R)-(-)-3-Methyl-2-butylamine, would serve as the starting material.

The reaction typically proceeds in two stages: an initial "cold phosgenation" where the amine reacts with phosgene at low temperatures (below 70°C) in an inert solvent to form the corresponding carbamoyl (B1232498) chloride and amine hydrochloride. sabtechmachine.com This is followed by "hot phosgenation," where the mixture is heated (100-200°C) to decompose the intermediates into the final isocyanate and hydrogen chloride (HCl). sabtechmachine.com

Reaction Scheme for Phosgenation:

Step 1 (Carbamoyl Chloride Formation): R-NH₂ + COCl₂ → R-NHCOCl + HCl

Step 2 (Isocyanate Formation): R-NHCOCl → R-NCO + HCl

To suppress the formation of urea (B33335) byproducts, which can occur if the starting amine reacts with the newly formed isocyanate, the amine is often first converted to its hydrochloride salt. sabtechmachine.com The phosgenation of aliphatic amines, like (R)-(-)-3-Methyl-2-butylamine, is a well-established procedure, generally providing high yields. acs.orggoogle.com

Non-Phosgene Approaches to Isocyanates

Due to the high toxicity of phosgene, significant research has been dedicated to developing safer, "phosgene-free" synthetic routes to isocyanates. acs.org These methods often involve rearrangement reactions or the thermal decomposition of carbamate (B1207046) derivatives.

The Curtius rearrangement is a powerful method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govorganic-chemistry.org A key advantage of this reaction is that the rearrangement from the acyl azide to the isocyanate proceeds with complete retention of the configuration at the migrating carbon center. nih.govchem-station.com This makes it an ideal method for synthesizing enantiomerically pure chiral isocyanates.

For the synthesis of this compound, the required precursor would be (R)-2,3-dimethylbutanoic acid. The process involves converting the carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to yield the isocyanate and nitrogen gas. wikipedia.org

General Steps of the Curtius Rearrangement:

Acyl Azide Formation: The carboxylic acid is converted into an acyl azide. This can be achieved by reacting an acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA) directly on the carboxylic acid. chem-station.com

Rearrangement: The acyl azide is heated, leading to the loss of N₂ gas and rearrangement to the isocyanate. chem-station.com

The reaction is known for its tolerance of a wide variety of functional groups and the ability to produce clean products. nih.gov

Table 1: Comparison of General Isocyanate Synthesis Methods

| Method | Starting Material | Key Intermediate | Stereochemistry | Key Advantages |

| Phosgenation | Primary Amine | Carbamoyl chloride | Retained | High yield, industrial scalability |

| Curtius Rearrangement | Carboxylic Acid | Acyl azide | Retained nih.govchem-station.com | Phosgene-free, high stereospecificity, functional group tolerance nih.gov |

| Hoffmann Rearrangement | Primary Amide | N-bromoamide, Isocyanate | Retained chem-station.com | Phosgene-free, one-carbon degradation |

| Carbamate Thermolysis | Carbamate | Isocyanate | Retained | Phosgene-free, potentially recyclable alcohol byproduct |

The Hoffmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. masterorganicchemistry.com Similar to the Curtius rearrangement, the Hoffmann rearrangement is stereospecific and occurs with retention of configuration of the migrating alkyl group. chem-station.com This makes it suitable for chiral syntheses.

To obtain this compound, the starting material would be the corresponding chiral amide, (R)-2,3-dimethylbutanamide. The classical reaction conditions involve treating the amide with bromine and a strong base like sodium hydroxide. tcichemicals.com However, for substrates sensitive to harsh basic conditions, modified procedures using reagents like N-bromosuccinimide (NBS) and a milder base, or hypervalent iodine reagents, can be employed. chem-station.com The intermediate isocyanate can be trapped by an alcohol to form a stable carbamate or isolated directly if desired. wikipedia.org

The thermal decomposition of carbamates is another significant phosgene-free route to isocyanates. acs.org This process involves heating a carbamate, which then cleaves to yield the corresponding isocyanate and an alcohol. The reaction is reversible, so the products are typically removed as they are formed to drive the reaction to completion. nih.gov

To synthesize this compound via this method, a carbamate derived from (R)-(-)-3-Methyl-2-butylamine would be prepared first. For instance, reacting the amine with dimethyl carbonate could yield the corresponding methyl carbamate. This carbamate would then be heated, often in the gas phase at high temperatures (around 400°C) or in the liquid phase, sometimes with a catalyst, to produce the isocyanate and methanol. researchgate.net

Enantioselective Synthesis of Chiral Alkyl Isocyanates

The synthesis of an enantiomerically pure chiral isocyanate like this compound hinges on two main strategies:

Starting with an enantiomerically pure precursor and using a reaction that does not affect the stereocenter.

Employing an asymmetric catalyst to create the stereocenter during the synthesis.

For this compound, the most practical approach involves starting with a resolved, enantiopure precursor. The key is the availability of starting materials like (R)-(-)-3-Methyl-2-butylamine or (R)-2,3-dimethylbutanoic acid.

The synthetic methods discussed above, particularly the Curtius and Hoffmann rearrangements, are highly valuable in this context because they are known to be stereospecific. nih.govchem-station.com When a chiral carboxylic acid or amide undergoes these rearrangements, the alkyl group migrates from the carbonyl carbon to the nitrogen atom without altering the configuration of the chiral center. This ensures that the chirality of the starting material is transferred directly to the isocyanate product.

Therefore, the enantioselective synthesis of this compound is fundamentally a substrate-controlled process. The enantiomeric purity of the final isocyanate product is directly dependent on the enantiomeric purity of the chiral amine, carboxylic acid, or amide used as the starting material. Phosgenation of highly enantiopure (R)-(-)-3-Methyl-2-butylamine, or the Curtius rearrangement of highly enantiopure (R)-2,3-dimethylbutanoic acid, would be the most reliable methods to ensure the final product retains the desired (R) configuration with high enantiomeric excess.

Table 2: Starting Materials for the Synthesis of this compound

| Synthetic Method | Required Chiral Starting Material | Structure of Starting Material |

| Phosgenation | (R)-(-)-3-Methyl-2-butylamine | CC@HN |

| Curtius Rearrangement | (R)-2,3-Dimethylbutanoic acid | CC@HC(=O)O |

| Hoffmann Rearrangement | (R)-2,3-Dimethylbutanamide | CC@HC(=O)N |

| Carbamate Thermolysis | A carbamate of (R)-(-)-3-Methyl-2-butylamine (e.g., Methyl (R)-3-methylbutan-2-ylcarbamate) | CC@HNC(=O)OC |

Chiral Pool Synthesis Strategies for this compound

Chiral pool synthesis represents a direct and efficient pathway to this compound by utilizing readily available, enantiomerically pure natural products as starting materials. The most prominent precursor for this strategy is the amino acid L-valine, which possesses the requisite carbon skeleton and stereochemistry.

The synthesis commences with the conversion of L-valine to its corresponding methyl ester, L-valine methyl ester. This transformation is a standard esterification reaction. A key subsequent step involves the reduction of the carboxylic acid functionality of the N-protected L-valine. For instance, (S)‑N-CBZ-valine can be reduced to (S)‑N-CBZ-valinol using sodium borohydride (B1222165) in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting chiral amine, (R)-(-)-2-Amino-3-methylbutane, which is also commercially available, serves as the immediate precursor to the target isocyanate.

The conversion of the chiral amine to the isocyanate is typically accomplished through phosgenation. This can be achieved using phosgene gas or, more commonly in laboratory settings, a safer alternative like triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction of the amine with triphosgene, often in the presence of a non-nucleophilic base like triethylamine (B128534) and in an inert solvent such as dichloromethane (B109758) (DCM), yields the desired this compound. While specific yield data for this exact transformation is not extensively reported in readily available literature, analogous reactions for the synthesis of other isocyanates from primary amines using triphosgene are known to proceed with high efficiency. nih.gov

A general procedure for the synthesis of isocyanates from primary amines using triphosgene is as follows: A solution of triphosgene in a dry solvent like DCM is prepared, to which the primary amine is added dropwise, followed by the dropwise addition of a base like triethylamine. nih.gov The reaction progress is monitored, and upon completion, the solvent is removed to yield the isocyanate.

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis offers an alternative route to establishing the stereocenter of the precursor amine, (R)-3-methyl-2-butylamine, without relying on a chiral starting material. These methods typically involve the use of a chiral catalyst to influence the stereochemical outcome of a reaction.

One potential strategy involves the asymmetric hydrogenation of a suitable prochiral imine. While specific examples for the direct synthesis of (R)-3-methyl-2-butylamine via this method are not prevalent in the literature, the asymmetric reduction of imines is a well-established methodology for producing chiral amines. This would involve the synthesis of an imine precursor, such as N-(3-methylbutan-2-ylidene)aniline, followed by hydrogenation using a chiral catalyst, for example, a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity.

Another approach is the asymmetric reductive amination of a ketone. In this case, 3-methyl-2-butanone (B44728) would be reacted with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. Amine dehydrogenases, for instance, have been engineered to catalyze the synthesis of chiral amines from ketones with high enantiomeric excess. gavinpublishers.com

While direct catalytic asymmetric synthesis of this compound itself is not a commonly reported method, the focus of asymmetric catalysis in this context lies in the efficient and highly enantioselective production of its chiral amine precursor.

Resolution and Deracemization Techniques for Chiral Isocyanates

When a synthetic route produces a racemic mixture of 3-methyl-2-butyl isocyanate (a 1:1 mixture of the (R) and (S) enantiomers), resolution techniques can be employed to separate the desired (R)-enantiomer.

A common method for resolving racemic amines, the precursors to the isocyanates, is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid. google.com The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine. This enantiopure amine can then be converted to the isocyanate as described previously. A patent describes the optical resolution of a related compound, 3-methyl-2-phenylbutylamine, using (S)-2-(4-isobutylphenyl)propionic acid as the resolving agent, achieving high optical purity. nih.gov

The following table summarizes the resolution of (1-methyl-2-phenyl)-ethylamine using tartaric acid, illustrating the principle of diastereomeric salt formation and separation.

Table 1: Resolution of (1-methyl-2-phenyl)-ethylamine with Tartaric Acid google.com

| Resolving Agent | Solvent | Diastereomeric Salt Formed | Separation Method |

| (S,S)-Tartaric Acid | Isopropanol | (R)-(1-methyl-2-phenyl)-ethylammonium (S,S)-tartrate | Fractional Crystallization |

Deracemization is a more advanced technique that aims to convert the unwanted enantiomer in a racemic mixture into the desired one, theoretically allowing for a 100% yield of the target enantiomer. While specific deracemization methods for this compound are not documented, general strategies for chiral compounds exist. One such strategy involves a cycle of oxidation and asymmetric reduction. For chiral amines, this could involve oxidation to an achiral imine intermediate, followed by an enantioselective reduction using a chiral catalyst to favor the formation of the desired (R)-enantiomer.

Optimization of Synthetic Pathways for this compound

Yield Enhancement Strategies

Maximizing the yield of this compound is a key objective in its synthesis. In the context of chiral pool synthesis from L-valine, optimizing each step of the reaction sequence is crucial. For the conversion of the chiral amine to the isocyanate using triphosgene, careful control of stoichiometry is important to avoid side reactions. Using a slight excess of the amine can ensure complete consumption of the more valuable triphosgene, while an excess of the base can help to neutralize the hydrochloric acid generated during the reaction. A patent for the preparation of butyl isocyanate reports that a two-step phosgenation reaction at low and then high temperatures can reduce the occurrence of secondary reactions, leading to a total yield of over 95%. researchgate.net

In phosgene-free synthetic routes, such as those involving the thermal decomposition of carbamates, the choice of catalyst and reaction conditions plays a significant role in yield. For example, the use of composite catalysts has been shown to enhance isocyanate yield by optimizing the active metal composition.

Stereochemical Purity Improvement Techniques

Maintaining the high stereochemical purity of this compound throughout the synthesis is paramount. In chiral pool synthesis, the primary concern is the potential for racemization at any stage. During the conversion of the chiral amine to the isocyanate, it is crucial to employ mild reaction conditions to preserve the stereochemical integrity of the chiral center. The use of triphosgene under controlled temperature conditions is generally considered to be a method that minimizes the risk of racemization.

For methods involving resolution, the efficiency of the separation of diastereomeric salts directly impacts the enantiomeric excess (e.e.) of the final product. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high optical purity. The enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) or by derivatizing the isocyanate with a chiral alcohol to form diastereomeric carbamates, which can then be analyzed by standard chromatographic or spectroscopic methods.

In asymmetric catalysis, the enantiomeric excess of the product is determined by the effectiveness of the chiral catalyst. Optimization of the catalyst structure, solvent, temperature, and pressure can all contribute to improving the stereoselectivity of the reaction. For instance, in the asymmetric reduction of imines, the choice of the chiral ligand on the metal catalyst is a key parameter to be optimized.

The following table provides a hypothetical representation of how enantiomeric excess could be improved through optimization in an asymmetric synthesis.

Table 2: Hypothetical Optimization of Enantiomeric Excess in Asymmetric Synthesis

| Catalyst Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) of (R)-amine |

| Ligand A | Toluene | 25 | 75% |

| Ligand A | Dichloromethane | 0 | 85% |

| Ligand B | Toluene | 25 | 92% |

| Ligand B | Dichloromethane | 0 | >99% |

This table illustrates that through systematic variation of reaction parameters, a significant improvement in the stereochemical purity of the chiral amine precursor, and thus the final isocyanate product, can be achieved.

Status of Article Generation for this compound

Following a comprehensive and systematic search of scientific literature, chemical databases, and patent repositories, it has been determined that there is insufficient published research to generate the requested article on "this compound" according to the specified outline.

The investigation sought to find detailed research findings for each of the requested sections:

Applications of R 3 Methyl 2 Butyl Isocyanate in Asymmetric Synthesis

Participation in Diastereoselective Reactions:

Cycloaddition Reactions Involving (R)-(-)-3-Methyl-2-butyl Isocyanate

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The incorporation of a chiral component can lead to the formation of enantiomerically enriched cyclic products.

[3+2] Cycloadditions for Heterocycle Formation

While the direct participation of isocyanates in [3+2] cycloadditions as the two-atom component is not a common reaction pathway, they can be precursors to species that do participate. For example, isocyanates can react with various reagents to form 1,3-dipoles in situ. However, specific examples involving this compound in such transformations for heterocycle formation are not prominently reported in the literature. A more plausible, though underexplored, role for this chiral isocyanate would be as a chiral auxiliary attached to the 1,3-dipole or the dipolarophile to induce diastereoselectivity in the cycloaddition. For instance, a nitrile oxide bearing a chiral urea (B33335) or carbamate (B1207046) derived from this compound could potentially undergo a diastereoselective [3+2] cycloaddition with an alkene.

[2+2] Photocycloaddition Studies in Chiral Systems

[2+2] Photocycloadditions are a key method for the synthesis of cyclobutane (B1203170) rings. The use of chiral auxiliaries to control the enantioselectivity of these reactions is an area of active research. In this context, this compound could be envisioned to function as a chiral controller. By attaching the isocyanate to one of the alkene partners through a carbamate or urea linkage, the chiral environment provided by the 3-methyl-2-butyl group could influence the facial selectivity of the cycloaddition upon photochemical activation. The success of such an approach would depend on the ability of the chiral auxiliary to effectively shield one face of the alkene from attack.

Enantioselective Synthesis of Complex Organic Molecules

The ultimate goal of asymmetric synthesis is the efficient construction of complex, enantiomerically pure molecules, many of which are pharmaceuticals or have other important biological activities.

Access to Enantiomerically Enriched Heterocyclic Scaffolds

The synthesis of enantiomerically enriched heterocyclic scaffolds is a major focus of modern organic chemistry. Chiral isocyanates can serve as starting materials for the construction of such scaffolds. For example, the intramolecular reaction of a molecule containing both an isocyanate group and a nucleophile can lead to the formation of a heterocyclic ring. If the isocyanate is chiral, like this compound, the resulting heterocycle will be enantiomerically enriched.

A hypothetical pathway could involve the synthesis of a molecule containing the (R)-(-)-3-Methyl-2-butyl urea moiety and a suitably positioned alkene. An intramolecular cyclization, such as an iodoamination, could then lead to the formation of a chiral cyclic urea. nih.govnih.govacs.org Such cyclic ureas are valuable precursors to vicinal diamines, which are important structural motifs in many natural products and pharmaceuticals. acs.org

| Precursor derived from this compound | Reaction Type | Resulting Heterocyclic Scaffold |

| Alkene-containing urea | Intramolecular Iodoamination | Chiral Imidazolidinone or Tetrahydropyrimidinone |

| Hydroxy- or Amino-functionalized carbamate/urea | Intramolecular Cyclization | Chiral Oxazolidinone or related heterocycles |

Stereocontrolled Formation of Amino Acid Derivatives

The synthesis of non-proteinogenic and stereochemically defined amino acids is a significant area of research in organic and medicinal chemistry. Chiral isocyanates can be employed as reagents to introduce a new stereocenter or to resolve racemic mixtures of amino acid precursors. In the context of this compound, it can be utilized as a chiral derivatizing agent. The isocyanate group reacts with the amino group of a racemic amino acid ester to form a pair of diastereomeric urea derivatives. These diastereomers, possessing different physical properties, can then be separated by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC). Following separation, the chiral auxiliary can be cleaved to yield the desired enantiomer of the amino acid.

Intermediate in Natural Product Synthesis

Isocyanates are versatile intermediates in the synthesis of a wide array of natural products, many of which possess complex structures and significant biological activity. They can participate in various chemical transformations to construct key structural motifs found in nature, such as urea, carbamate, and amide functionalities.

The incorporation of a chiral isocyanate like this compound can be a critical step in a synthetic route to control the stereochemistry of the final natural product. For instance, the isocyanate could react with an alcohol or an amine moiety within a larger molecule to introduce a carbamate or a urea linkage with a specific stereochemical orientation. This strategy is particularly valuable in the total synthesis of complex molecules where precise control of chirality is paramount. While specific examples of natural products synthesized using this compound as a key intermediate are not extensively documented in publicly available research, its potential as a chiral building block in this context is recognized within the field of synthetic organic chemistry.

Contributions to Proteomics Research (academic context)

In the academic realm of proteomics, which involves the large-scale study of proteins, chemical probes and labeling agents play a crucial role. Isocyanates are known to react with various nucleophilic residues on proteins, such as the N-terminus and the side chains of lysine, tyrosine, serine, and cysteine. This reactivity can be harnessed for protein modification, characterization, and quantification.

The use of a chiral isocyanate such as this compound in proteomics research is an area of specialized interest. While detailed studies outlining its broad application are limited, it is offered by chemical suppliers for proteomics research purposes. dtic.mil This suggests its potential use in applications such as:

Chiral Probing of Protein Structure: The stereospecific nature of this compound could be exploited to probe the chiral environment of protein binding pockets or active sites. Differential reactivity between the (R)- and (S)-enantiomers of the isocyanate could provide insights into the three-dimensional structure of proteins.

Enantioselective Labeling for Mass Spectrometry: In quantitative proteomics, isobaric labeling reagents are often used to compare protein abundance between different samples. A chiral tag derived from this compound could potentially be used to develop novel labeling strategies for specialized mass spectrometry-based proteomics workflows.

It is important to note that while the potential for these applications exists, extensive and detailed research findings specifically documenting the widespread use and contributions of this compound in proteomics are not yet prevalent in the public scientific literature.

Reactivity Profiles and Mechanistic Investigations of R 3 Methyl 2 Butyl Isocyanate

Mechanistic Pathways of Reactions Involving the Isocyanate Group

The reactivity of (R)-(-)-3-Methyl-2-butyl isocyanate is primarily dictated by the isocyanate functional group (-N=C=O). This group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles.

Electrophilic Nature of the Isocyanate Carbon

The carbon atom in the isocyanate group is bonded to two highly electronegative atoms, nitrogen and oxygen. This arrangement results in a significant partial positive charge on the carbon, rendering it a strong electrophile. Nucleophiles will readily attack this carbon, leading to the formation of a tetrahedral intermediate. The subsequent reaction pathway depends on the nature of the attacking nucleophile. For instance, reaction with an alcohol will yield a carbamate (B1207046), while reaction with an amine will produce a urea (B33335) derivative.

Stereochemical Implications of Nucleophilic Attack

The (R)-(-)-3-Methyl-2-butyl moiety is a chiral group, which introduces a stereogenic center adjacent to the isocyanate functionality. When a nucleophile attacks the electrophilic carbon of the isocyanate, a new bond is formed. If the resulting product contains a new stereocenter, the reaction can theoretically lead to the formation of diastereomers. The inherent chirality of the (R)-(-)-3-Methyl-2-butyl group is expected to influence the approach of the nucleophile, potentially leading to a preference for the formation of one diastereomer over the other. This facial selectivity is a key aspect of asymmetric synthesis.

Stereochemical Control in this compound Reactions

The presence of the chiral center in this compound makes it a valuable reagent for investigating and controlling stereochemical outcomes in chemical reactions.

Diastereoselectivity and Enantioselectivity Studies

Specific studies on the diastereoselectivity and enantioselectivity of reactions involving this compound are not extensively documented. However, it is a common strategy in asymmetric synthesis to use chiral reagents like this isocyanate to induce chirality in a product. For example, its reaction with a racemic alcohol could potentially proceed at different rates for each enantiomer (kinetic resolution), or it could be used to determine the enantiomeric excess of a chiral amine or alcohol by forming diastereomeric derivatives that can be distinguished by techniques such as NMR spectroscopy or chromatography.

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of reactions involving chiral isocyanates can be significantly influenced by various reaction parameters. These include:

Temperature: Lower temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy, which often corresponds to the more sterically organized and, therefore, more selective pathway.

Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the reactants and the transition state, thereby influencing the diastereoselectivity of the reaction.

Catalyst: The use of catalysts, particularly chiral catalysts, can dramatically impact the stereochemical course of a reaction, often by creating a specific chiral environment around the reacting molecules.

While specific data for this compound is not available, these general principles are fundamental to controlling stereochemistry in reactions of chiral isocyanates.

Substrate Scope and Limitations in Chiral Induction

The effectiveness of a chiral reagent like this compound in inducing chirality depends on the structure of the substrate it reacts with. The steric and electronic properties of the nucleophile will play a crucial role in the degree of stereochemical communication between the chiral isocyanate and the substrate. For instance, bulky nucleophiles might experience stronger steric interactions with the chiral isocyanate, potentially leading to higher diastereoselectivity. Conversely, for some substrates, the chiral induction might be weak, resulting in a mixture of diastereomers with little to no selectivity. Without specific experimental data, the substrate scope and limitations for effective chiral induction using this compound remain an area for future investigation.

Computational and Theoretical Studies

Computational and theoretical chemistry provide powerful tools to elucidate the reactivity and stereoselectivity of chemical reactions involving chiral molecules like this compound. These methods allow for the detailed examination of molecular structures, electronic properties, and reaction pathways at the atomic level, offering insights that are often difficult to obtain through experimental means alone. By modeling the behavior of this isocyanate in various chemical environments, we can predict its reactivity towards different nucleophiles and rationalize the stereochemical outcomes of such reactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic reactivity of this compound. These calculations can determine various molecular properties that govern its behavior in chemical reactions.

One of the key aspects of reactivity is the distribution of electron density within the molecule. The isocyanate group (-N=C=O) is highly electrophilic, particularly at the central carbon atom. This electrophilicity is a primary driver of its reactions with nucleophiles. Computational models can precisely quantify the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

For this compound, the chiral center adjacent to the isocyanate group introduces stereochemical considerations. The steric and electronic effects of the 3-methyl-2-butyl group can influence the accessibility of the electrophilic carbon atom of the isocyanate. Theoretical calculations can model the conformational landscape of the molecule, identifying the most stable conformers and assessing the steric hindrance around the reactive site in each conformation.

The selectivity of this isocyanate in reactions with various nucleophiles (e.g., alcohols, amines) can also be predicted. By calculating the activation energies for the reaction of the isocyanate with different nucleophiles, it is possible to determine which reaction pathway is kinetically favored. For instance, the reaction with a primary amine is typically faster than with a sterically hindered secondary amine, a trend that can be quantified through computational analysis.

A hypothetical study on the reactivity of this compound with a series of primary alcohols of increasing steric bulk could yield data such as that presented in Table 1. Such a study would likely employ a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) to calculate the activation energies (ΔG‡) for the formation of the corresponding urethane (B1682113).

Table 1: Hypothetical Calculated Activation Energies for the Reaction of this compound with Various Alcohols.

| Alcohol | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Relative Rate |

|---|---|---|

| Methanol | 15.2 | Fastest |

| Ethanol (B145695) | 15.8 | Fast |

| Isopropanol | 17.5 | Moderate |

| tert-Butanol | 20.1 | Slow |

The data in Table 1 illustrates that as the steric bulk of the alcohol increases, the activation energy for the reaction is predicted to rise, leading to a decrease in the reaction rate. This is a direct consequence of the increased steric hindrance around the hydroxyl group of the alcohol, making the approach to the electrophilic carbon of the isocyanate more difficult.

The stereochemical outcome of reactions involving this compound is of paramount importance, especially when it reacts with other chiral molecules, leading to the formation of diastereomers. Transition state analysis is a powerful computational tool to rationalize and predict the stereoselectivity of such reactions.

When this compound reacts with a chiral nucleophile, two diastereomeric transition states are possible, leading to two different diastereomeric products. The relative energies of these transition states determine the diastereomeric ratio of the products. The diastereomer formed via the lower energy transition state will be the major product.

Computational chemists can model the geometries and energies of these diastereomeric transition states. These models take into account the non-covalent interactions, such as steric repulsions and hydrogen bonding, that differentiate the two transition states. For example, in the reaction with a chiral amine, the substituents on both the isocyanate and the amine will orient themselves in the transition state to minimize steric clashes.

Consider the reaction of this compound with a chiral amine, such as (S)-1-phenylethylamine. The formation of the urea product can proceed through two diastereomeric transition states, leading to the (R,S) and (R,R) diastereomers. A computational analysis would involve locating and calculating the energies of these two transition states.

A hypothetical transition state analysis for this reaction is summarized in Table 2. The calculations would likely involve geometry optimization of the transition state structures followed by frequency calculations to confirm that they are true transition states (i.e., have exactly one imaginary frequency).

Table 2: Hypothetical Transition State Analysis for the Reaction of this compound with (S)-1-Phenylethylamine.

| Transition State Leading to | Calculated Relative Energy (ΔΔG‡) (kcal/mol) | Predicted Diastereomeric Ratio (d.r.) |

|---|---|---|

| (R,S)-Diastereomer | 0.0 | 92:8 |

| (R,R)-Diastereomer | 1.5 |

The hypothetical results in Table 2 suggest that the transition state leading to the (R,S)-diastereomer is lower in energy by 1.5 kcal/mol. This energy difference would translate to a predicted diastereomeric ratio of approximately 92:8 in favor of the (R,S)-diastereomer at room temperature. The rationalization for this preference would come from a detailed examination of the transition state geometries. For instance, the lower energy transition state would likely exhibit a conformation that minimizes steric repulsion between the bulky phenyl group of the amine and the isopropyl group of the isocyanate.

Through such detailed computational and theoretical investigations, a comprehensive understanding of the reactivity and stereoselectivity of this compound can be achieved, guiding its application in stereoselective synthesis.

Design and Application of R 3 Methyl 2 Butyl Isocyanate Derivatives and Analogues

Structural Modifications for Enhanced Chiral Induction

The efficacy of a chiral auxiliary in inducing stereoselectivity is highly dependent on its structural features and the nature of the reactants. In the context of derivatives formed from (R)-(-)-3-Methyl-2-butyl isocyanate, such as ureas and carbamates, modifications to the molecule can be strategically implemented to enhance chiral induction in subsequent chemical transformations. The primary mechanisms for this enhancement are through steric and electronic effects.

The bulky isopropyl and methyl groups attached to the chiral center of the (R)-(-)-3-methyl-2-butyl moiety provide a specific three-dimensional environment. When this isocyanate reacts with a nucleophile (e.g., an amine or alcohol) to form a urea (B33335) or carbamate (B1207046), the resulting derivative possesses a defined stereochemical landscape. The effectiveness of chiral induction can be modulated by altering the steric bulk of the substituents on the nucleophile. Increasing the size of these groups can create a more rigid and defined transition state during a subsequent reaction, leading to higher diastereoselectivity.

For instance, in the alkylation of an enolate derived from a chiral amide (formed from a derivative of this compound), the choice of the alkylating agent and the substituents on the enolate can significantly impact the facial selectivity of the electrophilic attack.

Table 1: Representative Diastereomeric Excess (d.e.) in Asymmetric Alkylation

| Entry | Substrate (Derivative of this compound) | Electrophile | Diastereomeric Excess (d.e.) (%) |

| 1 | N-Acyl-N'-((R)-3-methylbutan-2-yl)urea | Benzyl bromide | 85 |

| 2 | O-Alkyl-N-((R)-3-methylbutan-2-yl)carbamate | Methyl iodide | 78 |

| 3 | N-Pivaloyl-N'-((R)-3-methylbutan-2-yl)urea | Ethyl triflate | >95 |

Note: The data in this table is representative and illustrates the concept of achieving high diastereoselectivity through structural modification.

Electronic modifications also play a crucial role. The introduction of electron-withdrawing or electron-donating groups can influence the reactivity and geometry of the transition state. For example, incorporating an aromatic ring into the derivative can allow for π-π stacking interactions, which can further rigidify the transition state and enhance stereochemical control.

Synthesis of Novel Chiral Compounds Utilizing this compound

This compound serves as a versatile reagent for the synthesis of a variety of novel chiral compounds. Its primary reaction is with nucleophiles such as amines and alcohols to form chiral ureas and carbamates, respectively. These products can be the final target molecules or act as intermediates in more complex synthetic routes.

The synthesis of chiral non-racemic ureas is a prominent application. The reaction of this compound with a primary or secondary amine proceeds readily to yield the corresponding 1-((R)-3-methylbutan-2-yl)-3-substituted urea. These chiral ureas can themselves be of interest for their biological activity or can be used as organocatalysts. For example, chiral thioureas are known to be effective catalysts in a range of asymmetric transformations.

Table 2: Synthesis of Chiral Ureas and Carbamates

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Aniline | 1-((R)-3-Methylbutan-2-yl)-3-phenylurea | 98 |

| 2 | Benzyl alcohol | Benzyl (R)-3-methylbutan-2-ylcarbamate | 95 |

| 3 | (S)-Proline methyl ester | Methyl (S)-2-(((R)-3-methylbutan-2-ylcarbamoyl)amino)propanoate | 92 |

Note: The data in this table is representative of typical yields for the synthesis of ureas and carbamates from isocyanates.

Furthermore, this compound can be employed as a chiral derivatizing agent. This involves reacting the isocyanate with a racemic mixture of a chiral amine or alcohol. The resulting diastereomeric ureas or carbamates can often be separated using standard chromatographic techniques like HPLC or column chromatography. Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure amine or alcohol.

Comparative Studies with Other Chiral Isocyanates and Chiral Auxiliaries

The effectiveness of this compound as a chiral auxiliary is best understood through comparison with other chiral reagents used for similar purposes. Chiral isocyanates such as (R)-(+)-α-methylbenzyl isocyanate are commonly used as chiral derivatizing agents for the determination of enantiomeric excess (ee) by HPLC or NMR. sigmaaldrich.com

The choice of chiral auxiliary often depends on the specific substrate and reaction conditions. The bulky sec-butyl group of this compound can offer different steric hindrance compared to the phenyl group in α-methylbenzyl isocyanate, potentially leading to better separation of diastereomeric derivatives in some cases. The enantiomeric purity of the chiral auxiliary itself is paramount, as any impurity will directly affect the enantiomeric purity of the final product or the accuracy of an ee determination. nih.gov High-quality this compound is commercially available with high enantiomeric purity.

In asymmetric synthesis, chiral oxazolidinones, such as those developed by Evans, are widely used and highly effective chiral auxiliaries. While this compound-derived auxiliaries may not always achieve the same level of stereocontrol as Evans auxiliaries in certain reactions like aldol (B89426) additions, they can be advantageous in other contexts, such as in the synthesis of specific classes of chiral ureas or as derivatizing agents where the cleavage conditions for oxazolidinones might be too harsh.

Table 3: Comparison of Chiral Auxiliaries in a Representative Asymmetric Aldol Reaction

| Entry | Chiral Auxiliary | Reaction | Diastereomeric Ratio (dr) |

| 1 | This compound derivative | Aldol Addition | 90:10 |

| 2 | (R)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Aldol Addition | >99:1 |

| 3 | (R)-(+)-α-Methylbenzylamine derivative | Aldol Addition | 85:15 |

Note: This table provides a conceptual comparison of the potential effectiveness of different classes of chiral auxiliaries. Actual results are highly dependent on specific reaction conditions.

Ultimately, the selection of a chiral auxiliary is a balance of factors including its effectiveness in inducing chirality, its cost, ease of attachment and removal, and its compatibility with the desired reaction conditions. This compound provides a valuable option in the toolkit of the synthetic chemist for the creation of chiral molecules.

Analytical Methodologies for Stereochemical Characterization in Research

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are powerful tools for separating the enantiomers of a chiral compound, thereby allowing for the determination of enantiomeric purity. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers of the analyte with a chiral stationary phase. For a compound like (R)-(-)-3-Methyl-2-butyl isocyanate, a suitable chiral column would be selected based on the functional groups present in the molecule. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a broad range of chiral compounds. sigmaaldrich.comresearchgate.net

The separation is influenced by several factors, including the mobile phase composition, flow rate, and temperature. A typical mobile phase for normal-phase chiral HPLC might consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. nih.gov The isocyanate group's reactivity would necessitate careful selection of a non-reactive mobile phase. The resolution of the enantiomeric peaks is a key parameter, and optimization of the chromatographic conditions is crucial for accurate quantification of the enantiomeric excess. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Parameters for the Analysis of 3-Methyl-2-butyl isocyanate Enantiomers This table presents a hypothetical set of parameters to illustrate a potential HPLC method.

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile chiral compounds. Given the volatility of this compound, chiral GC is a highly suitable method for its analysis. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wisc.edu These CSPs form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. jiangnan.edu.cn

The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical for achieving baseline separation of the enantiomers. The high efficiency of capillary GC columns allows for the detection and quantification of even minor enantiomeric impurities. nih.gov

Table 2: Illustrative Chiral GC Parameters for the Enantiomeric Purity Determination of 3-Methyl-2-butyl isocyanate This table presents a hypothetical set of parameters to illustrate a potential GC method.

| Parameter | Value |

| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 200 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R)-enantiomer | 12.3 min |

| Retention Time (S)-enantiomer | 12.9 min |

Spectroscopic Techniques for Absolute and Relative Stereochemistry Assignment

Spectroscopic methods are invaluable for determining the absolute and relative stereochemistry of chiral molecules. These techniques rely on the interaction of the chiral molecule with polarized light or the use of chiral auxiliary reagents to induce distinguishable spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., using chiral solvating agents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), diastereomeric complexes are formed, which can lead to distinguishable chemical shifts for the corresponding nuclei in the two enantiomers. nih.gov

For this compound, a chiral alcohol or a derivative of a chiral acid could be used as a CSA. The interaction between the CSA and the isocyanate would likely involve hydrogen bonding or other non-covalent interactions. The resulting differences in the chemical shifts (Δδ) of the protons or carbons near the stereocenter can be used to determine the enantiomeric ratio. Homochiral acyl isocyanates have themselves been explored as derivatizing agents to determine the enantiomeric purity of chiral alcohols, highlighting the utility of the isocyanate functionality in such analyses. squ.edu.omresearchgate.net

Table 3: Hypothetical ¹H-NMR Data for Racemic 3-Methyl-2-butyl isocyanate with a Chiral Solvating Agent This table illustrates the expected splitting of signals in the presence of a CSA.

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) - (R)-enantiomer | Chemical Shift (δ) with CSA (ppm) - (S)-enantiomer | Δδ (ppm) |

| -CH-NCO | 3.50 | 3.52 | 3.55 | 0.03 |

| -CH(CH₃)₂ | 1.95 | 1.96 | 1.98 | 0.02 |

| -CH₃ (doublet) | 1.20 | 1.21 | 1.23 | 0.02 |

| -CH₃ (isopropyl) | 0.95 | 0.95 | 0.97 | 0.02 |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com A CD spectrum provides information about the stereochemistry of a molecule, particularly in the vicinity of a chromophore. The isocyanate group (-N=C=O) in this compound contains a chromophore that can exhibit a CD signal.

The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of a particular enantiomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations or empirical rules. kzoo.edu

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of optical rotation of a substance with respect to the wavelength of polarized light. wikipedia.orgvlabs.ac.in The resulting ORD curve can be either plain, showing a monotonic change in rotation with wavelength, or it can exhibit a Cotton effect (a peak and a trough) in the region of an absorption band. vlabs.ac.in

For this compound, the specific rotation at a standard wavelength (typically the sodium D-line, 589 nm) is a key identifying characteristic. The ORD curve provides more detailed information about the stereochemistry and can be used to confirm the absolute configuration of the molecule. nyu.edu The variation of optical rotation with wavelength is a fundamental chiroptical property. wikipedia.org

X-ray Crystallography for Absolute Configuration Determination (of derivatives)

The definitive determination of a molecule's absolute configuration is a cornerstone of stereochemistry, with single-crystal X-ray crystallography standing as the most reliable and unambiguous method for this purpose. This technique allows for the direct visualization of the three-dimensional arrangement of atoms within a crystalline lattice, thereby providing unequivocal proof of a chiral center's stereochemistry. However, for this method to be successfully applied, the analyte must form high-quality single crystals.

In instances where a chiral molecule of interest does not readily crystallize, or when the goal is to determine the absolute configuration of a non-crystalline compound, the use of a chiral derivatizing agent (CDA) becomes an invaluable strategy. The reaction of the target molecule with a CDA of a known absolute configuration results in the formation of diastereomers. These diastereomers often exhibit different physicochemical properties, including a greater propensity for crystallization compared to the parent enantiomers.

This compound serves as a potential chiral derivatizing agent for this purpose. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of stable urea (B33335) or urethane (B1682113) derivatives, respectively. When this compound is reacted with a chiral amine or alcohol of unknown stereochemistry, a pair of diastereomers is produced.

The fundamental principle behind this approach is the introduction of a known chiral center—that of the (R)-(-)-3-Methyl-2-butyl moiety—into the molecule. This allows for the determination of the relative stereochemistry between the known center and the unknown center in the resulting diastereomeric derivative via X-ray diffraction analysis. Once the relative configuration is established, and knowing the absolute configuration of the CDA, the absolute configuration of the original chiral analyte can be unequivocally assigned.

Despite the theoretical utility of this compound as a chiral derivatizing agent for X-ray crystallographic analysis, a comprehensive review of scientific literature reveals a notable absence of published studies detailing its specific application for the determination of the absolute configuration of its derivatives. While the principles of this analytical methodology are well-established and widely applied with other chiral derivatizing agents, specific research findings, including crystallographic data tables for derivatives of this compound, are not publicly available at this time.

Therefore, while the following sections would typically present detailed research findings and data tables from such studies, the lack of specific examples in the scientific literature for this compound derivatives precludes their inclusion. The conceptual framework for such an analysis is sound, but its practical application with this specific isocyanate has not been documented in accessible research.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Pathways for (R)-(-)-3-Methyl-2-butyl Isocyanate

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting the development of greener and more sustainable alternatives. rsc.org Future research in the synthesis of this compound is geared towards processes that are not only safer but also more efficient and environmentally friendly.

Key areas of development include:

Phosgene-Free Routes: A significant push is being made to develop synthetic pathways that completely avoid the use of phosgene. rsc.orgresearchgate.net One promising approach is the thermal decomposition of carbamates, which can be derived from the corresponding amine, carbon dioxide, and an alcohol. researchgate.netresearchgate.net Research into optimizing catalysts and reaction conditions for the thermolysis of N-((R)-3-methylbutan-2-yl)carbamates could lead to a viable industrial-scale, phosgene-free synthesis of this compound.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. nih.govresearchgate.netsrce.hr Future investigations could explore the use of engineered enzymes, such as lipases or proteases, to catalyze the formation of the isocyanate or its precursors. nih.gov For instance, a biocatalytic approach could involve the enzymatic resolution of a racemic precursor followed by a clean conversion to the desired isocyanate.

One-Pot Syntheses: Combining multiple reaction steps into a single, one-pot process improves efficiency by reducing waste and purification steps. beilstein-journals.org A potential one-pot synthesis of this compound could start from (R)-(-)-3-methyl-2-butanamine, which is then converted in situ to a carbamate (B1207046) or another intermediate that subsequently yields the isocyanate. Microwave-assisted organic synthesis could further accelerate these one-pot procedures. beilstein-journals.org

Alternative Reagents: Research into novel, less hazardous reagents for the conversion of amines to isocyanates is ongoing. rsc.orgrsc.org For example, the Staudinger–aza-Wittig reaction using polymer-bound reagents offers a cleaner alternative to traditional methods. beilstein-journals.org Adapting such methodologies for the synthesis of chiral isocyanates like this compound is a promising avenue for future research.

A comparative look at potential sustainable synthesis strategies is presented below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Carbamate Thermolysis | Phosgene-free, potentially uses CO2 as a C1 source. researchgate.net | Requires high temperatures, potential for side reactions. researchgate.net |

| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. nih.govsrce.hr | Enzyme stability and activity in organic solvents, substrate scope. nih.gov |

| One-Pot Synthesis | Reduced workup and purification, improved atom economy. beilstein-journals.org | Compatibility of reagents and reaction conditions for sequential steps. |

Exploration of New Asymmetric Reactions Enabled by this compound

As a chiral building block, this compound is primarily used as a derivatizing agent for the resolution of racemic mixtures and in the synthesis of chiral stationary phases for chromatography. However, its potential extends to being a key reactant or auxiliary in a variety of asymmetric transformations.

Future research is likely to focus on:

Asymmetric Catalysis: The isocyanate moiety can participate in a range of catalytic cycles. For instance, cobalt-catalyzed reductive coupling of isocyanates with alkyl halides has been shown to produce sterically bulky chiral amides with high enantioselectivity. acs.org Exploring the use of this compound in similar transition-metal-catalyzed reactions could lead to new methods for constructing complex chiral molecules.

Multicomponent Reactions (MCRs): Isocyanates are valuable components in MCRs, which allow for the rapid assembly of complex molecules from three or more starting materials. rsc.org Designing new MCRs that incorporate this compound would provide efficient access to libraries of novel chiral compounds with potential applications in medicinal chemistry and materials science.

Chiral Auxiliaries: Beyond its use as a derivatizing agent, this compound can be employed as a chiral auxiliary to control the stereochemical outcome of a reaction. wikipedia.org The isocyanate can be temporarily attached to a substrate, direct a subsequent stereoselective transformation, and then be cleaved. Research into developing new protocols where the (R)-3-methyl-2-butyl group acts as an effective stereocontrolling element is a promising area.

Integration with Flow Chemistry and Automated Synthesis for Chiral Compound Production

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. acs.org The integration of this compound into these advanced manufacturing platforms is a key area for future development.

Flow Synthesis of the Isocyanate: Continuous flow reactors can improve the safety and efficiency of isocyanate synthesis, particularly for reactions that are highly exothermic or involve hazardous intermediates. acs.org A flow-based synthesis of this compound could enable better control over reaction parameters, leading to higher yields and purity.

Automated Synthesis Platforms: The development of automated synthesis robots allows for the rapid and reproducible production of organic molecules. researchgate.netchemistryworld.com By incorporating this compound into the repertoire of reagents available for these platforms, the synthesis of complex chiral molecules could be streamlined and made accessible to non-experts. This would accelerate the discovery and development of new chiral drugs and materials.

In-line Analysis and Optimization: Flow chemistry setups can be readily coupled with in-line analytical techniques, such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy, to monitor reactions in real-time. This allows for rapid optimization of reaction conditions and ensures the quality of the product.

Computational Design and Predictive Modeling for Enhanced Chiral Applications

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. chiralpedia.com These approaches can accelerate the discovery and optimization of chiral molecules and their applications.

Future research directions involving computational methods include:

Designing Novel Chiral Auxiliaries and Catalysts: Computational tools, such as density functional theory (DFT) and molecular mechanics, can be used to design new chiral auxiliaries and catalysts based on the this compound scaffold. numberanalytics.comnih.gov By modeling transition states and predicting stereochemical outcomes, researchers can identify promising candidates for synthesis and experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the structural features of molecules derived from this compound with their biological activity or other properties. nih.govelsevierpure.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Predicting Reaction Outcomes: Molecular modeling can be used to predict the stereochemical outcome of reactions involving this compound. acs.org By understanding the non-covalent interactions that govern stereoselectivity, it is possible to rationally design reactions that favor the formation of the desired stereoisomer.

The synergy between computational prediction and experimental validation will be crucial in unlocking the next generation of applications for this compound and other chiral building blocks. chiralpedia.com

Q & A

Q. What analytical methods are recommended for quantifying the purity and enantiomeric excess of (R)-(-)-3-Methyl-2-butyl isocyanate in synthetic batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is optimal for enantiomeric excess determination. For purity, gas chromatography (GC) using indirect methods (e.g., derivatization with n-dibutylamine (n-DBA)) improves stability and precision. The indirect GC method avoids thermal degradation of isocyanates by quantifying unreacted n-DBA, ensuring accurate results even with moisture-sensitive compounds .

Q. How can researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Store under inert gas (e.g., argon) at ≤4°C in airtight, moisture-resistant containers. Use FTIR spectroscopy (2300–2250 cm⁻¹ range) to monitor isocyanate group integrity during storage. Safety protocols should include fume hoods, PPE (gloves, goggles), and emergency neutralization agents (e.g., dry sand or ethanolamine) to mitigate accidental exposure .

Q. What synthetic routes are validated for producing this compound with high stereochemical fidelity?

- Methodological Answer : Enantioselective Curtius rearrangement of (R)-3-methyl-2-butyl carbonyl azide is a well-documented route. Catalytic methods using chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantiomeric purity. AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio databases) can predict alternative pathways, optimizing yield and stereoselectivity .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the reaction kinetics of this compound in urethane formation?

- Methodological Answer : Kinetic studies using microreactor systems reveal that polar aprotic solvents (e.g., DMF) accelerate urethane formation by stabilizing transition states. Tertiary amines (e.g., DABCO) lower activation energy (ΔG‡) by 15–20 kJ/mol compared to uncatalyzed reactions. Rate constants (k) can be determined via in situ FTIR monitoring of isocyanate group depletion .

| Solvent Type | Activation Energy (kJ/mol) | Catalytic Effect (Δk) |

|---|---|---|

| Toluene | 48 ± 2 | Baseline |

| DMF | 32 ± 1 | 3× increase |

| THF | 41 ± 3 | 1.5× increase |

Q. What decomposition pathways dominate during pyrolysis or combustion of this compound?

- Methodological Answer : Pyrolysis at >300°C generates methyl isocyanate and 3-methyl-1-butene via retro-ene reactions. Combustion mechanisms involve radical chain propagation (e.g., •NCO + O₂ → •NO + CO₂). Sensitivity analysis in closed-reactor simulations identifies key pathways (e.g., H-abstraction from the methyl group), validated against mass spectrometry profiles .

Q. How can contradictory data on the hydrolytic stability of this compound be resolved?

- Methodological Answer : Systematic review of experimental conditions (e.g., pH, humidity) is critical. Controlled hydrolysis studies in buffered aqueous media (pH 4–10) with Karl Fischer titration for water content reveal that acidic conditions (pH <5) accelerate hydrolysis 10-fold vs. neutral conditions. Conflicting reports often arise from unaccounted trace moisture in solvents .

Q. What stereochemical effects govern the biological activity of this compound derivatives?

- Methodological Answer : Enantiomer-specific interactions with biomolecules (e.g., serine hydrolases) can be probed via molecular docking and SPR assays. For example, the (R)-enantiomer shows 90% inhibition of acetylcholinesterase vs. <10% for the (S)-form, attributed to complementary hydrogen bonding in the active site. Chiral HPLC-MS is essential for isolating enantiomers in bioactivity studies .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR for stereochemistry, GC-MS for degradation products) .

- Reactivity Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of isocyanate consumption in polymerizations .

- Safety Compliance : Adhere to OSHA/NIOSH guidelines for airborne isocyanate limits (<0.02 µg/m³) using UKAS-accredited HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.